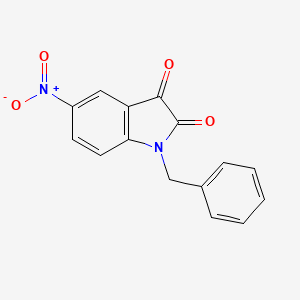
1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione” is a research chemical . It has the molecular formula C15H10N2O4 and a molecular weight of 282.25 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzyl group attached to an indole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 282.25 g/mol .
Scientific Research Applications
Synthesis and Chemical Reactions
1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione serves as an intermediate in the synthesis of complex heterocyclic compounds. For instance, its derivatives have been used in the synthesis of 5H-benzo[b]carbazole-6,11-diones and indolo[1,2-b]isoquinoline-6,11-diones, highlighting its versatility in organic synthesis. Such compounds are synthesized from commercially available precursors, demonstrating the utility of this compound in facilitating the preparation of pharmacologically relevant structures (Fernández, 2009).
Corrosion Inhibition
Recent studies have shown that derivatives of this compound can act as effective corrosion inhibitors. These derivatives have been tested for their ability to prevent corrosion of carbon steel in sea water, with promising results supported by both experimental and theoretical studies. This application is crucial for industries that rely on the longevity and durability of metal structures and components (Ahmed et al., 2018).
Photoreactivity and Molecular Transformations
Photoreactivity studies of this compound derivatives have led to the development of novel synthetic methodologies for the construction of complex heterocycles. These include the one-step syntheses of benz[f]indole-4,9-diones and indole-4,7-diones via regioselective photoaddition reactions. Such methodologies offer significant advancements in the synthesis of compounds with potential pharmacological activities (Kobayashi et al., 1993).
Antituberculosis Activity
Derivatives of this compound have been evaluated for their antituberculosis activity. Certain thiosemicarbazone derivatives exhibited significant inhibitory effects against Mycobacterium tuberculosis, highlighting the potential of these compounds in the development of new antituberculosis agents. The structure-activity relationship studies provide valuable insights into designing more effective derivatives for combating tuberculosis (Karalı et al., 2007).
Chemosensor Applications
This compound derivatives have also been explored for their potential as chemosensors. Specifically, these compounds have been studied for the selective detection of metal ions, such as Fe3+, highlighting their applicability in environmental monitoring and analytical chemistry. The presence of functional groups capable of binding and chelating metal ions allows these compounds to serve as efficient chemosensors, providing a rapid and sensitive means to detect and quantify metal ions in various samples (Fahmi et al., 2019).
Future Directions
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include 5-nitro-1-benzyl-isatin, bind with high affinity to multiple receptors . This suggests that 5-Nitro-1-Benzyl-Isatin may interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Nitro-1-Benzyl-Isatin may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 5-Nitro-1-Benzyl-Isatin may influence a variety of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that 5-Nitro-1-Benzyl-Isatin may have diverse molecular and cellular effects.
properties
IUPAC Name |
1-benzyl-5-nitroindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-14-12-8-11(17(20)21)6-7-13(12)16(15(14)19)9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWGZAGTABTYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


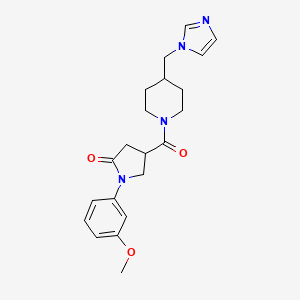
![4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2701118.png)
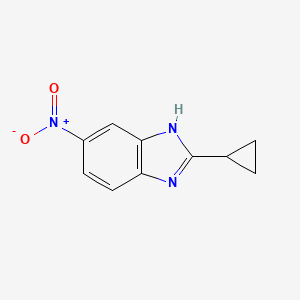
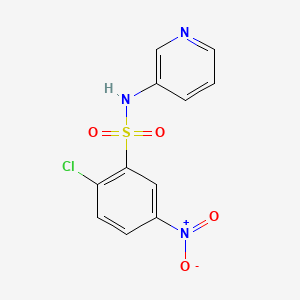
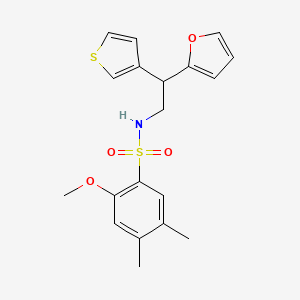

![N-(3,5-dimethylphenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2701125.png)
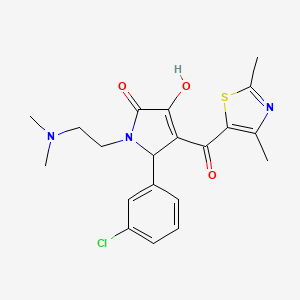
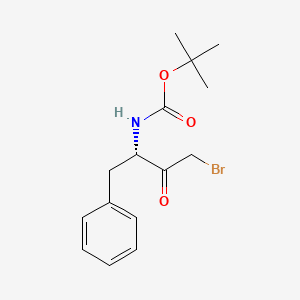
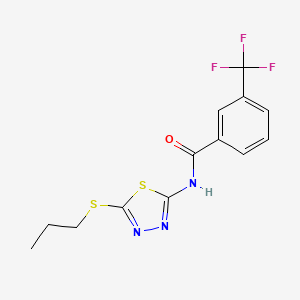
![2-Methyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole](/img/structure/B2701136.png)

